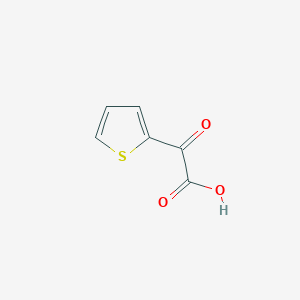

2-Thiopheneglyoxylic acid

Description

Historical Trajectories and Early Research Endeavors Related to 2-Thiopheneglyoxylic Acid

The history of this compound is linked to the broader development of thiophene (B33073) chemistry. An early reference to the compound dates back to 1886, with work by F. Ernst on the reduction of this compound using sodium amalgam in alcohol to produce 2-thiopheneglycolic acid. google.comgoogle.com However, the commercial viability of such processes was hampered by the low yields of the starting material, this compound. google.comgoogle.com

Early synthetic routes to obtain this compound and its derivatives were often inefficient and presented significant challenges, which limited their industrial application. googleapis.com These methods included:

The oxidation of 2-acetylthiophene (B1664040) with selenium dioxide. googleapis.com This method was considered difficult for commercial scale-up due to the expense and hazardous nature of selenium dioxide. googleapis.com

The condensation of 2-thiophenealdehyde with bromoform. googleapis.com This process was hindered by the high cost of the raw materials and resulted in a low product yield. googleapis.com

The hydrolysis of 2-thiophenealdehyde cyanohydrin. googleapis.com The scalability of this route was limited by the commercial availability of 2-thiophenealdehyde and the use of highly toxic hydrogen cyanide. googleapis.com

The direct addition of glyoxylic acid to thiophene. googleapis.com While involving a shorter reaction step, this method also suffered from low yields, making it unsuitable for large-scale production. googleapis.com

These historical difficulties in producing this compound efficiently underscored the need for improved synthetic methodologies, a challenge that has been a recurring theme in its research trajectory.

Significance of this compound in Contemporary Organic and Medicinal Chemistry Research

This compound is a significant building block in modern synthetic chemistry, primarily valued for its role as a precursor to more complex molecules with important biological activities.

In medicinal chemistry , the compound is a key intermediate in the synthesis of various pharmaceutical agents. Derivatives of this compound, such as α-substituted 2-thiopheneacetic acids, are crucial for producing certain semi-synthetic penicillin and cephalosporin (B10832234) antibiotics. google.comgoogle.comgoogleapis.com The structural motif is also found in other biologically active compounds. For instance, 2-(dihaloacetyl)thiophenes, which can be derived from processes involving this compound precursors, are intermediates in the synthesis of the anti-inflammatory drug thioprofenic acid. google.comgoogleapis.com

Furthermore, research into drug metabolism has identified this compound as a metabolite. It is one of the products formed from the breakdown of the diuretic agent tienilic acid by the enzyme Cytochrome P450 2C9. acs.org It has also been identified as a polar metabolite of aclidinium (B1254267) bromide, a drug used for treating chronic obstructive pulmonary disease (COPD). fda.govtga.gov.au

In the realm of organic chemistry and materials science , this compound is used to create novel compounds with specific properties. For example, it has been used in the synthesis of fluorescent solid complexes with europium ions and 1,10-phenanthroline, indicating its potential application in developing new optical materials. chemsrc.com Its derivatives are also explored as potential quorum sensing inhibitors, which are molecules that can interfere with the signaling pathways bacteria use to coordinate group behaviors like biofilm formation. uio.no

Scope and Research Objectives for Academic Investigations of this compound

Academic research on this compound is driven by several key objectives aimed at harnessing its synthetic potential and understanding its chemical and biological behavior.

A primary research focus is the development of efficient and environmentally friendly synthesis methods . As historical methods were often low-yielding and used hazardous materials, modern research aims to overcome these limitations. googleapis.com A notable example is a patented method that uses nitrosyl sulfuric acid as an oxidizing agent to react with 2-acetylthiophene. google.com This process is reported to achieve purities above 98.5% and yields over 81%, while also allowing for the recycling of the mother liquor, thus reducing environmental pollution. google.com

Another significant area of investigation is the detailed characterization of its molecular structure and properties . Researchers employ techniques like FT-IR, micro-Raman, and UV-vis spectroscopy, alongside quantum chemical calculations (DFT), to analyze the compound's structure, both in its free form and when complexed with metal halides. acs.orggoogle.esresearchgate.netdergipark.org.tr Such studies provide fundamental insights into its electronic and vibrational properties, which are crucial for predicting its reactivity and designing new applications. google.esresearchgate.net The crystal structure has also been determined, revealing details about its three-dimensional conformation. iucr.org

Finally, a substantial portion of research is dedicated to elucidating its role in biological systems . This includes studying its formation as a metabolite of various drugs and understanding its interactions with enzymes. acs.orgfda.gov For example, studies have investigated its binding properties with proteins like ketopantoate reductase, contributing to the broader understanding of enzyme-substrate interactions and metabolic pathways. biorxiv.org

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | 2-oxo-2-thiophen-2-ylacetic acid | nih.gov |

| Molecular Formula | C₆H₄O₃S | chemsrc.comnih.govnih.govsigmaaldrich.com |

| Molecular Weight | 156.16 g/mol | nih.govnih.govsigmaaldrich.com |

| Melting Point | 88-91 °C | chemsrc.comsigmaaldrich.com |

| CAS Number | 4075-59-6 | chemsrc.comnih.govsigmaaldrich.com |

| Density | 1.5±0.1 g/cm³ | chemsrc.com |

| Boiling Point | 274.2±22.0 °C at 760 mmHg | chemsrc.com |

| Flash Point | 119.7±22.3 °C | chemsrc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxo-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWRVUADKUVEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193733 | |

| Record name | alpha-Oxothiophen-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4075-59-6 | |

| Record name | 2-Thiopheneglyoxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4075-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopheneglyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004075596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Oxothiophen-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-oxothiophen-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOPHENEGLYOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/723A77PV2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Innovations for 2 Thiopheneglyoxylic Acid

Classical Synthetic Routes and Their Evolution for 2-Thiopheneglyoxylic Acid

The traditional methods for synthesizing this compound have been well-established, primarily relying on oxidation, Friedel-Crafts acylation, and Grignard reactions.

One of the most conventional routes to this compound is the oxidation of 2-acetylthiophene (B1664040). google.comgatech.edu This process typically employs an oxidizing agent to convert the acetyl group into a glyoxylic acid functional group. google.com Historically, reagents like sodium permanganate (B83412) and a combination of sodium nitrite (B80452) and hydrochloric acid have been used. gatech.edugoogle.com Another established method is the Friedel-Crafts acylation of thiophene (B33073). google.comstackexchange.com This reaction involves treating thiophene with an acylating agent, such as chloroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, followed by subsequent chemical transformations to yield the desired product. google.com This electrophilic substitution preferentially occurs at the 2-position of the thiophene ring due to the greater stabilization of the resulting intermediate. stackexchange.comechemi.com A third classical approach utilizes a Grignard reagent. organic-chemistry.orgvedantu.comgoogle.com This involves the reaction of an organomagnesium halide, such as 2-thienylmagnesium bromide, with a suitable electrophile like diethyl oxalate, followed by hydrolysis to produce this compound. wisc.edulibretexts.org

Efforts to improve the efficiency of classical synthetic routes have focused on optimizing reaction conditions and increasing product yields. In the oxidation of 2-acetylthiophene, a notable advancement involves the use of nitrosyl sulfuric acid as the oxidizing agent in a sulfuric acid solution. google.com This method has been shown to produce this compound with a purity of over 98.5% and a yield exceeding 81%. google.com The reaction temperature is a critical parameter, with a preferred range of 0 to 10°C. google.com The purification process, which involves pH adjustments and solvent extraction, is also crucial for obtaining a high-purity product. google.com For the Friedel-Crafts acylation, research has explored the use of various solid-acid catalysts, such as Hβ zeolite, to replace traditional Lewis acids. tsijournals.com This modification can lead to high conversion rates of thiophene (nearly 99%) and excellent yields of the acetylated intermediate (98.6%) under milder conditions, such as a reaction temperature of 60°C. tsijournals.com The molar ratio of the reactants has also been optimized to enhance efficiency. tsijournals.com In Grignard-based syntheses, maintaining anhydrous conditions is paramount as Grignard reagents react with water. vedantu.comlibretexts.org The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), and the reaction temperature are also key factors influencing the yield. google.comlibretexts.org

Table 1: Optimization of 2-Acetylthiophene Oxidation for this compound Synthesis This table is interactive. Users can sort the columns by clicking on the headers.

| Oxidizing Agent | Solvent | Temperature (°C) | Purity (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitrosyl sulfuric acid | Sulfuric acid | 0-10 | >98.5 | >81 | google.com |

| Sodium nitrite/hydrochloric acid | Not specified | Not specified | Not specified | Not specified | google.com |

| Sodium permanganate | Not specified | Not specified | Not specified | Not specified | gatech.edu |

Established Reaction Pathways for this compound Synthesis

Novel Synthetic Strategies for this compound

In recent years, the focus has shifted towards developing more sustainable and efficient methods for the synthesis of this compound, incorporating principles of green chemistry and advanced technologies.

Modern catalytic systems offer significant advantages in terms of selectivity, efficiency, and sustainability. Silver-catalyzed decarboxylative acylation has emerged as a novel method. mdpi.com This reaction can proceed with air as the sole oxidant, representing a greener alternative to traditional oxidation methods. mdpi.com While this approach has shown moderate yields (49–61%) for the synthesis of α-ketoamides from this compound, it highlights the potential of catalyst-mediated strategies. mdpi.com Photocatalysis, particularly using visible light, is another innovative approach. nih.govrsc.org For instance, a visible-light-induced decarboxylative arylation of α-keto acids has been developed to synthesize acylated heterocycles. rsc.org Although direct synthesis of this compound via this method is not explicitly detailed, the technology's applicability to related transformations suggests its potential. nih.govrsc.org

Green chemistry principles are increasingly being applied to the synthesis of this compound to minimize environmental impact. mlsu.ac.inindianchemicalsociety.com A significant development in the oxidation of 2-acetylthiophene is a method that avoids the production of salt as a byproduct and uses a non-volatile solvent, which reduces equipment corrosion and improves operating conditions. google.com Furthermore, the mother liquor from this process can be recycled after simple treatment, reducing environmental pollution. google.com The use of safer solvents and renewable feedstocks are central tenets of green chemistry. mlsu.ac.in Biocatalysis, which employs enzymes or whole cells, represents a promising green synthetic route. nih.govacsgcipr.orgalmacgroup.com Enzymes can operate under mild conditions and exhibit high selectivity, which can reduce energy consumption and waste generation. nih.gov For example, the biocatalytic production of glyoxylic acid has been demonstrated, and similar enzymatic transformations could potentially be applied to thiophene derivatives. acs.org

Table 2: Green Chemistry Principles in Chemical Synthesis This table is interactive. Users can sort the columns by clicking on the headers.

| Principle | Description | Relevance to this compound Synthesis |

|---|---|---|

| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. | Developing synthetic routes with high atom economy and minimal byproducts. acs.org |

| Atom Economy | Synthetic methods should maximize the incorporation of all materials used in the process into the final product. | Designing reactions where most of the reactants' atoms are incorporated into the this compound molecule. acs.org |

| Less Hazardous Chemical Syntheses | Synthetic methods should be designed to use and generate substances that possess little or no toxicity. | Using non-toxic reagents and solvents, and avoiding the formation of hazardous byproducts. acs.org |

| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous. | Employing water or other green solvents in the reaction medium. mlsu.ac.in |

| Design for Energy Efficiency | Energy requirements for chemical processes should be minimized. | Conducting reactions at ambient temperature and pressure whenever possible. acs.org |

| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting. | Exploring bio-based starting materials for the synthesis. |

| Reduce Derivatives | Unnecessary derivatization should be minimized or avoided if possible. | Designing synthetic pathways that do not require protection and deprotection steps. mlsu.ac.in |

| Catalysis | Catalytic reagents are superior to stoichiometric reagents. | Utilizing catalysts to improve reaction efficiency and reduce waste. acs.org |

While specific applications of flow chemistry for the synthesis of this compound are not extensively documented in the provided search results, this technology offers significant potential for optimizing chemical processes. Flow chemistry involves conducting reactions in a continuous stream rather than in a batch reactor. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, selectivity, and safety. The enhanced heat and mass transfer in flow reactors are particularly advantageous for managing highly exothermic reactions or those involving unstable intermediates. The scalability of flow chemistry from laboratory to industrial production is another key benefit that could be leveraged for the efficient and cost-effective synthesis of this compound in the future.

Stereoselective Synthesis Approaches for this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives, which are chiral molecules, requires specialized stereoselective methods. While direct asymmetric synthesis of this compound itself is not widely documented, several established strategies for creating chiral α-hydroxy acids and related structures can be applied to its derivatives. These approaches typically involve the use of chiral auxiliaries, chiral catalysts, or biocatalytic methods to control the three-dimensional arrangement of atoms in the molecule.

One common strategy is the asymmetric reduction of a prochiral precursor, such as an ester of this compound. This involves using a chiral reducing agent or a catalyst to deliver a hydride to one face of the ketone group preferentially, leading to the formation of one enantiomer of the corresponding α-hydroxy acid ester in excess. For instance, the asymmetric reduction of related β-keto esters, such as ethyl 3-oxo-3-(2-thienyl) propanoate, has been successfully achieved using biocatalysts like short-chain dehydrogenase/reductase (ChKRED12), yielding the (S)-enantiomer with high enantiomeric excess (>99%) and in excellent yield (92%). jmb.or.kr This enzymatic approach offers mild reaction conditions and high selectivity, making it a promising route for producing chiral derivatives. jmb.or.kr Similarly, ruthenium-catalyzed asymmetric hydrogenation has been employed for α-keto Weinreb amides, including a thiophene-containing substrate, demonstrating the potential of metal-catalyzed reactions for this class of compounds. sciengine.com

Another powerful technique is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. wikipedia.orgharvard.edu Deprotonation and subsequent reaction of the enolate can proceed with high diastereoselectivity, which upon removal of the auxiliary, yields a chiral product. wikipedia.orgharvard.edu This method has been applied to a wide range of alkylation reactions to produce enantiomerically enriched carboxylic acids, ketones, and alcohols. harvard.edu

Furthermore, enantioselective addition of nucleophiles to the ketone group of a this compound ester can be achieved using chiral catalysts. For example, the enantioselective addition of terminal alkynes to aldehydes has been successfully mediated by a combination of a zinc salt and a chiral ligand like (+)-N-methylephedrine, affording products in high yield and enantioselectivity. organic-chemistry.org Similar catalytic systems could be adapted for additions to the keto group of 2-thiopheneglyoxylate esters. Chiral phosphoric acids have also emerged as powerful organocatalysts for a variety of asymmetric transformations, including additions to carbonyl compounds. rsc.org

The following table summarizes some potential stereoselective methods applicable to the synthesis of this compound derivatives, based on analogous reactions.

Table 1: Potential Stereoselective Synthetic Methods for this compound Derivatives

| Method | Description | Potential Application to this compound Derivatives | Reference |

|---|---|---|---|

| Biocatalytic Reduction | Use of enzymes (e.g., reductases) to asymmetrically reduce a ketone. | Reduction of 2-oxo-2-(thiophen-2-yl)acetate esters to the corresponding chiral α-hydroxy esters. | jmb.or.kr |

| Asymmetric Hydrogenation | Catalytic hydrogenation using a chiral metal complex (e.g., Ru-based) to reduce a ketone. | Enantioselective hydrogenation of 2-oxo-2-(thiophen-2-yl)acetamide (B2361480) or ester derivatives. | sciengine.com |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Attachment of an auxiliary (e.g., pseudoephedrine) to control alkylation or other additions at the α-position. | wikipedia.orgharvard.edu |

| Chiral Lewis Acid Catalysis | Use of a chiral Lewis acid to catalyze the enantioselective addition of a nucleophile to the ketone. | Addition of various nucleophiles to 2-thiopheneglyoxylate esters in the presence of a chiral zinc or titanium complex. | organic-chemistry.orgresearchgate.net |

| Chiral Brønsted Acid Catalysis | Use of a chiral Brønsted acid to promote an enantioselective reaction. | Catalyzing additions to the carbonyl group of 2-thiopheneglyoxylate derivatives. | rsc.org |

Purity Assessment and Isolation Techniques in this compound Synthetic Procedures

The isolation and purification of this compound from a reaction mixture are critical steps to obtain a product with the desired purity for subsequent applications. The acidic nature of the target compound, along with the potential for various impurities, necessitates the use of specific and often multi-step purification protocols. Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents or reagents.

A widely employed method for the purification of this compound is a combination of extraction and crystallization. A typical procedure involves quenching the reaction mixture in ice water to precipitate the crude product. The solid is then dissolved in an alkaline solution, which converts the carboxylic acid into its more water-soluble salt. This allows for the removal of non-acidic, organic-soluble impurities through extraction with an organic solvent. Subsequently, the pH of the aqueous layer is carefully adjusted back to the acidic range (typically pH 0.8-1) to precipitate the purified this compound, which can then be isolated by filtration. researchgate.net This acid-base extraction technique is highly effective for separating acidic compounds from neutral or basic impurities. researchgate.net

A specific patented method details a purification process that yields this compound with a purity of over 98.5%. researchgate.net The process involves:

Precipitation of the crude product by adding the reaction mixture to ice water.

Dissolution of the solid in an alkaline solution.

Adjustment of the pH to a weakly acidic or neutral range (pH 2-5) followed by extraction with a solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to remove specific impurities. researchgate.net

Further acidification of the aqueous phase to a pH of 0.8-1 to precipitate the final product. researchgate.net

The following table summarizes the results from different examples within the patented procedure.

Table 2: Purity and Yield of this compound from a Patented Purification Method

| Starting Material | Purification Solvents | Final pH for Precipitation | Purity (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Acetylthiophene | Ethyl acetate | 1 | 99.1 | 81 | researchgate.net |

| 2-Acetylthiophene | Dichloroethane, Dichloromethane | 0.9 | 98.5 | 83 | researchgate.net |

| 2-Acetylthiophene | Chloroform, Dichloromethane | 1 | 98.7 | 84 | researchgate.net |

Crystallization is another key technique for purifying solid compounds like this compound. tcichemicals.com The principle of crystallization relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound and impurities at a high temperature and allow the desired compound to crystallize out upon cooling, while the impurities remain in the solution. tcichemicals.com

For a more rigorous assessment of purity and for the separation of closely related impurities, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for determining the purity of this compound. researchgate.net Several HPLC methods can be employed for the analysis of organic acids, including ion-exchange, ion-exclusion, and reversed-phase chromatography. nih.gov

Reversed-phase HPLC is a common method where a nonpolar stationary phase is used with a polar mobile phase. For acidic compounds like this compound, the mobile phase is often buffered at an acidic pH to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.

Ion-exclusion chromatography is particularly well-suited for the separation of organic acids. It utilizes a stationary phase with ion-exchange groups that exclude anions from the pores of the packing material, leading to separation based on the pKa of the acids. nih.gov

Preparative chromatography can also be used for the isolation of highly pure this compound, although this is more common on a smaller scale or for obtaining analytical standards.

Reactivity Profiles and Mechanistic Investigations of 2 Thiopheneglyoxylic Acid

Electrophilic Aromatic Substitution Reactions of the Thiophene (B33073) Moiety in 2-Thiopheneglyoxylic Acid

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The sulfur atom in the thiophene ring donates electron density to the ring, making it more nucleophilic than benzene (B151609) and thus more reactive towards electrophiles. chemicalbook.com The glyoxylic acid group, however, is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-position (positions 4 and 5 relative to the point of attachment of the glyoxylic acid group).

Key aspects of electrophilic aromatic substitution on the thiophene ring include:

Mechanism: The general mechanism involves the attack of an electrophile on the π-electron system of the thiophene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. uomustansiriyah.edu.iqlibretexts.org A base then removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. uomustansiriyah.edu.iqlibretexts.org

Directing Effects: The glyoxylic acid group is a deactivating, meta-directing group. libretexts.org This is because the carbonyl groups withdraw electron density from the ring, making the ortho and para positions electron-deficient. Consequently, electrophilic attack is favored at the meta positions (C4 and C5), which are less deactivated.

Common EAS Reactions: While specific examples for this compound are not extensively detailed in the provided search results, general EAS reactions that thiophene and its derivatives undergo include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. chemicalbook.com For instance, thiophene can be halogenated, nitrated, and sulfonated, with substitution occurring predominantly at the 2- and 5-positions in the absence of a deactivating group. chemicalbook.com

Reactions Involving the Glyoxylic Acid Functionality of this compound

The glyoxylic acid functionality in this compound contains both a carboxylic acid group and a ketone (carbonyl) group, each with its own characteristic reactivity.

Carboxylic Acid Functional Group Transformations of this compound

The carboxylic acid group (-COOH) can undergo a variety of transformations, typical of this functional group. numberanalytics.commsu.edu These reactions generally involve the replacement of the hydroxyl (-OH) group with another nucleophile. msu.edulibretexts.org

Common transformations include:

Esterification: In the presence of an acid catalyst, carboxylic acids react with alcohols to form esters. numberanalytics.comsolubilityofthings.com

Amidation: Carboxylic acids can be converted to amides by reaction with amines. This often requires activation of the carboxylic acid, for example, by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). numberanalytics.comopenstax.org

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). msu.eduopenstax.org It is noteworthy that sodium borohydride (B1222165) (NaBH4) does not typically reduce carboxylic acids. msu.edu

Conversion to Acyl Halides: Carboxylic acids can be converted to more reactive acyl halides by treatment with reagents such as thionyl chloride (SOCl2) or oxalyl chloride. libretexts.org

Carbonyl Reactivity of the Glyoxylic Moiety in this compound

The ketone carbonyl group in the glyoxylic acid moiety is electrophilic and susceptible to nucleophilic attack. pdx.edu The reactivity of this carbonyl group is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones towards nucleophiles. pdx.edulibretexts.org

Key reactions of the carbonyl group include:

Nucleophilic Addition: A wide variety of nucleophiles can add to the carbonyl carbon. pdx.edu This includes the addition of organometallic reagents (e.g., Grignard reagents), cyanide (forming cyanohydrins), and derivatives of ammonia (B1221849) (forming imines and related compounds). chemrevise.org

Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol. For example, the reduction of this compound with sodium amalgam in alcohol yields 2-thiopheneglycolic acid. google.comgoogle.com

Oxidation: While ketones are generally resistant to oxidation, under harsh conditions, they can be cleaved. chemrevise.org A more common reaction for the α-keto acid is decarboxylation.

Condensation and Cyclization Reactions Utilizing this compound

The bifunctional nature of this compound makes it a suitable substrate for condensation and cyclization reactions, which are fundamental processes for constructing ring systems from linear precursors. numberanalytics.com These reactions can be driven by the formation of a stable cyclic product. numberanalytics.com

An example includes the use of this compound in ruthenium-catalyzed ortho-acylation of N-(2-pyridyl)-anilines. rsc.org In this reaction, this compound serves as an acylating agent, leading to slightly lower product yields compared to some arylglyoxylic acids. rsc.org The proposed mechanism involves pyridine-assisted C-H bond activation, coordination of the acid, decarboxylation, and reductive elimination. rsc.org

Redox Chemistry of this compound

The redox chemistry of this compound involves both oxidation and reduction of its functional groups.

Oxidation: The thiophene ring can be oxidized. For instance, oxidation of thiophene with peracids in a strongly acidic medium can lead to the formation of thiophen-2-one. acs.org The glyoxylic acid moiety can also be oxidized, often leading to decarboxylation and the formation of 2-thiophenecarboxaldehyde. cdnsciencepub.com A method for synthesizing this compound involves the oxidation of 2-acetylthiophene (B1664040) with nitrosyl sulfuric acid in a sulfuric acid solution. google.com

Reduction: The carboxylic acid can be reduced to a primary alcohol, and the ketone can be reduced to a secondary alcohol. msu.edugoogle.comgoogle.com The reduction of this compound to 2-thiopheneglycolic acid is a known transformation. google.comgoogle.com

Radical Reaction Pathways Involving this compound

This compound can participate in radical reactions, particularly through decarboxylation to form an acyl radical. However, its suitability as a substrate can be limited in certain transformations.

In a study on visible-light-promoted decarboxylative radical cascade cyclization to form acylated benzimidazo/indolo[2,1-a]isoquinolin-6(5H)-ones, this compound was found to be an unsuitable substrate. nih.govrsc.org This suggests that the generation or subsequent reaction of the 2-thenoyl radical under these specific conditions is not efficient. The generation of radicals from carboxylic acids can be achieved under oxidative conditions, often through the formation of activated esters like N-hydroxyphthalimide (NHPI) esters. beilstein-journals.org

Mechanistic Studies of Key Reactions of this compound Utilizing Advanced Spectroscopic Techniques

The elucidation of reaction mechanisms is fundamental to controlling chemical reactivity and optimizing the synthesis of desired products. For this compound, a versatile heterocyclic building block, understanding its reaction pathways is crucial for its application in pharmaceuticals and materials science. Advanced spectroscopic techniques serve as indispensable tools for these mechanistic investigations, providing detailed insights into reaction intermediates, transition states, and the structural evolution of molecules throughout a chemical transformation. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy are paramount in this field. iitm.ac.inthermofisher.com FT-IR is particularly effective for monitoring changes in functional groups, while NMR provides a detailed map of the molecular structure and connectivity. thermofisher.com UV-Vis spectroscopy is used to study changes in electronic structure, especially in reactions involving chromophores. iitm.ac.in

Detailed research findings from spectroscopic studies have been instrumental in clarifying the reactivity of this compound, particularly in metal complexation and multicomponent reactions.

Vibrational Spectroscopy in Metal Complexation Studies

The interaction of this compound with metal ions is a key area of study, as the resulting complexes can have unique catalytic or material properties. FT-IR and Raman spectroscopy are powerful methods for determining the coordination mode of the ligand to the metal center. acs.orgdergipark.org.tr By comparing the vibrational spectra of the free acid with its metal complexes, researchers can identify shifts in characteristic band frequencies, which indicate bond formation. For instance, studies on this compound complexed with various metal halides (such as those of Cd, Co, Cu, Ni, and Zn) reveal significant changes in the carbonyl (C=O) and carboxylate (COO⁻) stretching frequencies. acs.orgresearchgate.net These shifts provide direct evidence of coordination and can help distinguish between monodentate, bidentate, or bridging coordination modes.

The table below summarizes typical vibrational frequency shifts observed when this compound coordinates with a metal ion, as inferred from spectroscopic analyses of the acid and its derivatives. acs.orgresearchgate.net

| Functional Group | Typical Wavenumber (Free Acid) (cm⁻¹) | Observed Shift upon Metal Coordination (cm⁻¹) | Spectroscopic Indication |

| Carboxylic O-H Stretch | 3100-2900 (broad) | Disappearance | Deprotonation of the carboxylic acid and formation of a carboxylate-metal bond. |

| Ketone C=O Stretch | ~1730-1700 | Shift to lower frequency (~1650-1620) | Coordination of the keto-oxygen to the metal center, weakening the C=O double bond. |

| Carboxylate Asymmetric Stretch (COO⁻) | ~1680-1650 | Shift to lower or higher frequency | The direction and magnitude of the shift provide insight into the coordination mode (monodentate vs. bidentate). |

| Carboxylate Symmetric Stretch (COO⁻) | ~1420-1380 | Shift to lower or higher frequency | The separation (Δ) between asymmetric and symmetric frequencies helps determine the carboxylate binding geometry. |

NMR and Spectroscopic Monitoring of Multicomponent Reactions

This compound is a valuable substrate in multicomponent reactions, such as the Petasis borono-Mannich reaction, for the synthesis of complex molecules like α-arylglycine derivatives. frontiersin.org Mechanistic studies of these reactions rely heavily on spectroscopy to identify key intermediates and differentiate between competing pathways. For example, in the palladium-catalyzed three-component reaction between a sulfonamide, glyoxylic acid, and an arylboronic acid, mechanistic studies propose that the reaction begins with the condensation of the sulfonamide and glyoxylic acid to form an imine intermediate. frontiersin.orgbeilstein-journals.org

The progress of such a reaction can be monitored using a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The disappearance of the aldehyde proton signal from this compound and the appearance of new signals corresponding to the imine intermediate and the final α-arylglycine product can be tracked over time.

FT-IR Spectroscopy: The transformation can be followed by observing the disappearance of the N-H stretching vibrations of the starting sulfonamide and the appearance of a C=N stretching band for the imine intermediate.

In-situ Monitoring: Advanced techniques like in-situ IR or NMR spectroscopy allow for real-time tracking of species concentration, providing kinetic data that can help validate a proposed mechanism and distinguish between a slow, uncatalyzed background reaction and a faster, catalyzed pathway. nih.gov

The following table outlines how spectroscopic data can provide evidence for the key steps in a Petasis-type reaction involving this compound.

| Reaction Step | Spectroscopic Technique | Expected Observation | Mechanistic Insight |

| Imine Formation (Condensation) | ¹H NMR / FT-IR | Disappearance of starting material signals (e.g., amine N-H) and appearance of imine C=N related signals. frontiersin.org | Confirms the initial condensation step required for the subsequent nucleophilic attack. |

| Boronic Acid Coordination | ¹¹B NMR | Shift in the boron resonance upon formation of an "ate" complex with the hydroxy functionality of the acid. frontiersin.org | Provides evidence for the activation of the boronic acid prior to aryl group transfer. |

| Aryl Group Transfer & Product Formation | ¹H and ¹³C NMR | Appearance of signals corresponding to the final α-arylglycine structure. thermofisher.com | Confirms the successful C-C bond formation and elucidates the final product structure. |

| Differentiation of Catalyzed vs. Uncatalyzed Pathways | Kinetic Analysis via UV-Vis or NMR | Different reaction rates observed under catalyzed and uncatalyzed conditions. beilstein-journals.org | Helps to quantify the effect of the catalyst and supports a mechanism where the catalyst accelerates a specific step. |

Probing Photochemical and Oxidative Pathways

The study of photochemical and oxidative reactions of this compound is essential for understanding its stability and potential degradation pathways. Drawing parallels from studies on glyoxylic acid, advanced spectroscopic methods can be employed to identify transient species and final products. uky.edu Upon irradiation, a molecule like this compound could undergo several reactions, such as decarboxylation or cleavage of the keto-acid moiety.

UV-Visible and Fluorescence Spectroscopy: These techniques can monitor the reaction's progress by observing the decay of the carbonyl chromophore's absorption band. uky.edu

FT-IR Spectroscopy: This can be used to identify gaseous products that may evolve during the reaction, such as carbon dioxide (CO₂) or carbon monoxide (CO), providing evidence for decarboxylation or decarbonylation pathways. uky.edu

Mass Spectrometry (MS) and NMR: These are crucial for the identification of the final, stable photoproducts in the reaction mixture, allowing for the postulation of a complete reaction mechanism. uky.edu

| Potential Reaction Pathway | Technique for Detection | Signal/Data Monitored | Mechanistic Information Gained |

| Photodecarboxylation | Gas-Phase FT-IR / Headspace GC-MS | Detection of CO₂ gas evolving from the reaction mixture. uky.edu | Confirms the loss of the carboxylic acid group as a key degradation step. |

| α-Cleavage | UV-Vis Spectroscopy / ¹³C NMR | Decrease in the absorbance of the n→π* transition of the carbonyl group; changes in the carbonyl carbon signal. uky.edu | Indicates the homolytic cleavage of the bond between the carbonyl groups as a primary photochemical event. |

| Product Identification | HPLC-MS / ¹H NMR | Separation and identification of stable end-products based on mass-to-charge ratio and chemical shifts. uky.edu | Allows for the reconstruction of the overall reaction pathway from the identified products. |

By integrating the findings from these diverse spectroscopic methods, a comprehensive picture of the reactivity and mechanistic behavior of this compound can be constructed, enabling more precise control over its chemical transformations.

Derivatization and Functionalization Strategies of 2 Thiopheneglyoxylic Acid

Synthesis of Esters and Amides from 2-Thiopheneglyoxylic Acid

The carboxylic acid moiety of this compound is a prime site for derivatization, readily undergoing esterification and amidation to yield a variety of functionalized molecules.

Esters of this compound can be synthesized through several standard methods. One common approach involves the reaction of this compound with an alcohol in the presence of an acid catalyst. Another effective method is the reaction with alkyl chloroformates. chemsrc.com For instance, the synthesis of various esters of 2-thiophene carboxylic acid has been a subject of investigation to compare their physical constants. gatech.edu

Amides can be prepared by the reaction of this compound with primary or secondary amines. This transformation often requires the use of coupling agents to activate the carboxylic acid. libretexts.org Alternatively, the acid can first be converted to a more reactive species like an acid chloride, which then readily reacts with an amine. libretexts.org A notable method involves the silver-catalyzed decarboxylative acylation of isocyanides with α-keto acids, including this compound, to produce α-ketoamides. In this process, this compound reacts with isocyanides in the presence of a silver catalyst and air as the oxidant to yield the corresponding N-substituted 2-oxo-2-(thiophen-2-yl)acetamide (B2361480) derivatives.

| Derivative Type | General Reaction | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Ester | Esterification | Alcohol (e.g., Ethanol), Acid Catalyst | Ethyl 2-oxo-2-(thiophen-2-yl)acetate | gatech.edu |

| Amide | Amidation via coupling agent | Amine, Coupling Agent (e.g., DCC) | N-substituted 2-oxo-2-(thiophen-2-yl)acetamide | libretexts.org |

| α-Ketoamide | Silver-Catalyzed Decarboxylative Acylation | Isocyanide, Silver Catalyst, Air | N-substituted 2-oxo-2-(thiophen-2-yl)acetamide |

Formation of Anhydrides and Acid Halides from this compound

The conversion of this compound into more reactive intermediates such as acid anhydrides and acid halides is a crucial step for further functionalization.

Acid halides , particularly acid chlorides, are commonly prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgpressbooks.pub These acid chlorides are highly reactive and serve as versatile precursors for the synthesis of esters, amides, and other derivatives through nucleophilic acyl substitution. libretexts.org

Acid anhydrides can be formed from this compound, typically by reacting its corresponding acid chloride with a carboxylate salt. libretexts.orgyoutube.com Symmetrical anhydrides can also be prepared by the dehydration of two molecules of the carboxylic acid, often requiring a strong dehydrating agent. libretexts.org These anhydrides are also reactive acylating agents, albeit generally less reactive than acid halides. youtube.com

| Derivative Type | Synthetic Method | Typical Reagents | Product | Reference |

|---|---|---|---|---|

| Acid Halide | Halogenation of Carboxylic Acid | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | 2-oxo-2-(thiophen-2-yl)acetyl chloride | libretexts.orgpressbooks.pub |

| Acid Anhydride | Acyl Chloride + Carboxylate | 2-oxo-2-(thiophen-2-yl)acetyl chloride, Sodium 2-oxo-2-(thiophen-2-yl)acetate | 2-Thiopheneglyoxylic anhydride | libretexts.org |

Nucleophilic Addition Reactions to the Carbonyl Group of this compound

The α-keto group in this compound is an electrophilic center that readily undergoes nucleophilic addition reactions. masterorganicchemistry.com This reactivity allows for the introduction of a wide range of substituents at the α-position. The carbonyl carbon is sp² hybridized and has a trigonal planar geometry, which changes to sp³ tetrahedral geometry upon nucleophilic attack. masterorganicchemistry.comlibretexts.org

Common nucleophiles such as Grignard reagents and organolithium compounds can add to the ketone carbonyl, leading to the formation of tertiary alcohols after an acidic workup. colby.edu The reactivity of the carbonyl group is influenced by both electronic and steric factors. chemistrysteps.com The presence of the electron-withdrawing carboxylic acid group enhances the electrophilicity of the adjacent keto-carbonyl carbon. These reactions can be catalyzed by either acid or base. chemistrysteps.com Acid catalysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. chemistrysteps.com

| Nucleophile | Reaction Type | Intermediate | Final Product (after workup) | Reference |

|---|---|---|---|---|

| Hydride (e.g., from NaBH₄) | Reduction | Alkoxide | 2-hydroxy-2-(thiophen-2-yl)acetic acid | libretexts.org |

| Grignard Reagent (R-MgX) | Grignard Reaction | Magnesium Alkoxide | 2-alkyl/aryl-2-hydroxy-2-(thiophen-2-yl)acetic acid | colby.edu |

| Cyanide (CN⁻) | Cyanohydrin Formation | Cyanohydrin Alkoxide | 2-cyano-2-hydroxy-2-(thiophen-2-yl)acetic acid | libretexts.org |

Reductions and Oxidations Leading to Derivatives of this compound

The functional groups of this compound can be selectively reduced or oxidized to yield important derivatives.

Reduction of this compound can target either the ketone or the carboxylic acid, or both. A known reduction involves the conversion of this compound to 2-thiopheneglycolic acid using sodium amalgam in alcohol. google.comgoogle.com This product can be further reduced to 2-thiopheneacetic acid. google.com The reduction of the carbonyl group can also be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄), which typically reduces ketones to secondary alcohols. libretexts.org

Oxidation reactions involving this compound are less common, as the thiophene (B33073) ring itself can be susceptible to oxidation under harsh conditions. However, the synthesis of this compound often involves the oxidation of 2-acetylthiophene (B1664040), for instance, using nitrosyl sulfuric acid as the oxidizing agent. google.com The metabolic oxidation of related thiophene-containing compounds, such as tienilic acid, has been studied, revealing that oxidation can occur on the thiophene ring to form hydroxylated derivatives. acs.org

Heterocyclic Annulation Reactions from this compound Precursors

Annulation reactions are powerful tools for constructing cyclic and heterocyclic systems in a single step. mdpi.com While specific examples starting directly from this compound are not extensively documented, its derivatives can serve as valuable precursors for building more complex heterocyclic frameworks. The dicarbonyl functionality and the thiophene ring provide multiple reactive sites for cyclization reactions.

For instance, derivatives of this compound could potentially react with binucleophiles, such as 1,2-diamines or 1,2-dithiols, to form new heterocyclic rings fused to the thiophene core or involving the side chain. The development of catalytic annulation reactions, including transition-metal-catalyzed and metal-free methods, offers pathways for the synthesis of diverse heterocyclic structures. mdpi.comrsc.org For example, transition metal-catalyzed annulation reactions are widely used to construct various N-heterocycles. nih.govresearchgate.net

Polymerization and Macromolecular Architectures Incorporating this compound Units

This compound and its derivatives are potential monomers for the synthesis of novel polymers. The bifunctional nature of the molecule, possessing both a carboxylic acid and a thiophene ring, allows for different polymerization strategies.

The carboxylic acid group can be used for step-growth polymerization, such as polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The resulting polymers would feature the thiophene-glyoxyl unit as a repeating segment in the polymer backbone.

Furthermore, the thiophene ring itself is a well-known monomer for conductive polymers. The polymerization of thiophene and its derivatives, often through oxidative coupling, leads to the formation of polythiophenes. It has been noted that 2-thiopheneacetic acid (2-TAA), a derivative of this compound, can undergo polymerization to form polythiophene derivatives. sigmaaldrich.com This suggests that this compound could also be incorporated into polythiophene-based macromolecular architectures, potentially leading to materials with interesting electronic and optical properties. However, reports on the direct polymerization of this compound are limited, and hazardous polymerization has not been reported. chemsrc.comfishersci.at

Applications of 2 Thiopheneglyoxylic Acid in Organic Synthesis and Material Science

2-Thiopheneglyoxylic Acid as a Building Block for Complex Organic Molecules

The reactivity of its dual functional groups makes this compound a valuable starting point for constructing more elaborate molecular architectures.

While this compound is a versatile synthetic precursor, its direct application in the total synthesis of specific natural products is not widely documented in reviewed scientific literature. The thiophene (B33073) moiety, while a critical component in medicinal chemistry and material science, appears less frequently in the core structures of known natural products compared to other heterocyclic systems.

A significant application of this compound is its role as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for a class of semi-synthetic antibiotics. An API is the component of a drug that produces the intended therapeutic effect. nih.gov Intermediates are the chemical compounds that form the building blocks during the synthesis of an API. nih.gov

This compound is readily converted to 2-thiopheneacetic acid through reduction. googleapis.com This resulting 2-thiopheneacetic acid is a crucial side-chain precursor for modifying the core structure of cephalosporins, leading to widely used antibiotics. googleapis.comwikipedia.org The attachment of the 2-thienylacetyl group to the 7-aminocephalosporanic acid (7-ACA) nucleus enhances the antibacterial activity of the resulting drugs. guidechem.compatsnap.com Prominent examples of APIs synthesized using this pathway include Cephalothin and Cefoxitin. wikipedia.orgpatsnap.compatsnap.com

Table 1: Examples of APIs Synthesized via this compound Intermediate

| Active Pharmaceutical Ingredient (API) | Therapeutic Class | Role of 2-Thiopheneacetic Acid (derived from this compound) |

| Cephalothin | Antibiotic (First-generation Cephalosporin) | Acylating agent for the 7-amino position of the cephalosporin (B10832234) core. wikipedia.orgchemicalbook.com |

| Cefoxitin | Antibiotic (Second-generation Cephalosporin/Cephamycin) | Forms the 2-thienylacetamide group at the 7β-position of the final molecule. guidechem.comgoogle.comepo.org |

| Cefotaxime | Antibiotic (Third-generation Cephalosporin) | Serves as a precursor for the antibiotic's side chain. patsnap.compatsnap.com |

Precursor Role in Natural Product Synthesis

Role of this compound in Catalysis and Ligand Design

The carboxylate and keto-oxygen atoms of this compound allow it to coordinate with metal ions, making it a useful precursor for creating ligands and participating in metal-catalyzed reactions.

The deprotonated form (anion) of this compound can act as a bidentate ligand, coordinating to a metal center through one of its carboxylate oxygen atoms and the adjacent keto-oxygen. This chelating ability has been observed in the formation of complexes with various transition metals. For instance, it is known to form bidentate complexes with copper(II). acs.org

Furthermore, it participates in metal-catalyzed cross-coupling reactions. In ruthenium-catalyzed C-H acylation reactions, this compound serves as the acylating agent, a role that involves its coordination to the ruthenium metal center before the key bond-forming step. acs.org It has also been employed in decarboxylative cross-coupling reactions catalyzed by a bimetallic Palladium/Copper system, where it is proposed to form a copper carboxylate intermediate before transmetalation to the palladium center. acs.org

Table 2: Examples of Metal-Catalyzed Reactions Involving this compound

| Metal Catalyst | Reaction Type | Role of this compound |

| Copper(II) | Complex Formation | Acts as a bidentate ligand. acs.org |

| Ruthenium(II) | C-H Acylation | Acylating reagent that coordinates with the metal center. acs.org |

| Palladium(0)/Copper(I) | Decarboxylative Cross-Coupling | Forms an acyl anion equivalent after coordination and decarboxylation. acs.org |

Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. beilstein-journals.org These catalysts often operate through mechanisms involving the formation of covalent intermediates (like iminium or enamine ions) or through non-covalent interactions such as hydrogen bonding. beilstein-journals.orgmdpi.com

Despite the structural potential, the use of molecules derived from this compound as organocatalysts themselves is not a documented area of research based on the reviewed literature. In one study exploring visible-light-promoted radical cyclization, this compound was tested as a substrate (an acyl radical precursor) but was found to be unsuitable for the transformation under the specific reaction conditions. acs.org This indicates that while it can be a substrate in certain catalytic systems, its derivatives have not been established as a class of organocatalysts.

As a Ligand Precursor for Metal Complexes

Applications in Functional Material Design Utilizing this compound Derivatives

Functional polymers are macromolecules designed with specific chemical groups to achieve targeted physical, chemical, or biological properties. scienceopen.com The design of such materials often involves the polymerization of functional monomers. While thiophene-containing polymers are a major area of research for applications like conductive materials, the specific use of this compound or its direct derivatives as monomers or building blocks for functional materials is not prominently reported in the available scientific literature. patsnap.com Therefore, this remains a potential but underexplored area of application for this compound.

Computational and Theoretical Studies on 2 Thiopheneglyoxylic Acid and Its Derivatives

Quantum Chemical Calculations of 2-Thiopheneglyoxylic Acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of this compound.

Electronic Structure and Reactivity Predictions of this compound

The electronic properties of this compound have been investigated using quantum chemical methods. researchgate.net Studies have focused on the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting the molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the chemical stability and reactivity of the molecule. A smaller energy gap generally implies higher reactivity.

Calculations have shown that the thiophene (B33073) ring, with its π-electron system, plays a significant role in the electronic structure of the molecule. chemicalbook.com The electron-withdrawing nature of the glyoxylic acid group influences the electron distribution across the thiophene ring, affecting its susceptibility to electrophilic and nucleophilic attack. chemicalbook.com These theoretical predictions are valuable for understanding the molecule's behavior in chemical reactions. For instance, in reactions involving electrophilic substitution, the positions on the thiophene ring most susceptible to attack can be predicted by analyzing the calculated electron density distribution. chemicalbook.com

| Property | Calculated Value | Method | Reference |

| HOMO Energy | Data not available in search results | DFT/B3LYP | researchgate.netresearchgate.net |

| LUMO Energy | Data not available in search results | DFT/B3LYP | researchgate.netresearchgate.net |

| HOMO-LUMO Gap | Data not available in search results | DFT/B3LYP | researchgate.netresearchgate.net |

Conformational Analysis and Tautomerism Studies of this compound

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The relative orientation of the thiophene ring and the glyoxylic acid group is of particular interest. Computational studies can predict the most stable conformers by calculating their relative energies. scribd.comresearchgate.net These analyses often reveal that specific conformations are stabilized by intramolecular interactions, such as hydrogen bonding. sapub.org

Tautomerism, the interconversion of constitutional isomers, is also a relevant area of study for this compound, particularly considering the keto-enol tautomerism of the glyoxylic acid moiety. nih.govmdpi.com Quantum chemical calculations can determine the relative stabilities of the different tautomers and the energy barriers for their interconversion. sapub.org For many α-keto acids, the keto form is generally more stable, but the presence of the thiophene ring and potential intramolecular hydrogen bonding can influence this equilibrium.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules and their interactions with their environment over time. labxing.combonvinlab.org For this compound, MD simulations can be used to investigate its interactions with solvent molecules, ions, or biological macromolecules. mdpi.comnih.gov

These simulations can reveal how the molecule orients itself in a solvent, the nature of the hydrogen bonding network it forms, and how it might bind to the active site of an enzyme. nih.govgalaxyproject.org By simulating the system at an atomistic level, MD can provide detailed insights into the binding modes and interaction energies between this compound and a target protein, which is crucial information for drug design and understanding its biological activity. nih.gov

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the entire reaction pathway from reactants to products. This includes the identification of transition states, which are the highest energy points along the reaction coordinate and are critical for determining the reaction rate. For transformations involving this compound, such as its oxidation or its use in cyclization reactions, reaction pathway modeling can elucidate the step-by-step mechanism. rsc.orgacs.orgnih.gov

For example, in a visible-light-promoted decarboxylative radical cascade cyclization, it was found that this compound was not a suitable substrate. nih.govrsc.org Theoretical modeling could help explain this by calculating the energetics of the proposed radical intermediates and transition states, potentially revealing a high activation barrier for a key step in the reaction sequence. Similarly, kinetic studies on the thermolysis of various thiophene derivatives, including this compound, have been complemented by computational analysis to understand the underlying reaction mechanisms. researchgate.net

Structure-Reactivity Relationship (SAR) Studies for this compound Derivatives via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.netnih.govnih.govsciencepublishinggroup.com Computational methods are extensively used in SAR to calculate a wide range of molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP).

For derivatives of this compound, SAR studies can be performed by systematically modifying the structure (e.g., by introducing different substituents on the thiophene ring) and calculating the corresponding descriptors. By correlating these descriptors with experimentally determined reactivity data, a predictive model can be developed. Such models can then be used to design new derivatives with enhanced reactivity or desired properties. For instance, a QSAR study on thiophene derivatives was conducted to predict their genotoxicity, highlighting the importance of structural features in determining their biological effects. researchgate.net

Biological and Pharmacological Research Trajectories of 2 Thiopheneglyoxylic Acid Derivatives

Antimicrobial Activity Studies of Derived Compounds from 2-Thiopheneglyoxylic Acid

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with research highlighting their efficacy against a range of bacterial and fungal pathogens. encyclopedia.pubscirp.org

One area of focus has been the synthesis of thiophene (B33073) derivatives through methods like the Gewald reaction, which involves the multicomponent condensation of a ketone or aldehyde, an active cyano ester, and sulfur. soeagra.comnih.gov This approach has yielded compounds such as ethyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which serves as a starting material for further modifications. soeagra.com Subsequent reactions to form Schiff bases and thiazolidinone derivatives have resulted in compounds with moderate to significant antimicrobial activity, particularly when electron-withdrawing groups and ester linkages are present. soeagra.com For instance, certain thiazolidinone derivatives have shown notable activity compared to the standard drug ampicillin. soeagra.com

Another synthetic route involves creating Schiff bases from thiophene-2-carbaldehyde (B41791) and various primary amines. ijpsjournal.com These have been evaluated for their in vitro antimicrobial potential using methods like the tube dilution method. ijpsjournal.com One such derivative, (Z)-N-phenyl-1-(thiophen-2-yl)methanimine, emerged as a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. ijpsjournal.com While some of these derivatives did not show activity comparable to ciprofloxacin, they are considered valuable lead molecules for further development. ijpsjournal.com

Furthermore, the incorporation of a thiophene nucleus into other heterocyclic systems, such as 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has been shown to produce high antimicrobial activity. tandfonline.com For example, certain thiophene derivatives synthesized from this starting material exhibited very high antimicrobial activity against ampicillin. tandfonline.com The antimicrobial activity of these compounds is often evaluated by measuring the minimum inhibitory concentration (MIC), with some derivatives showing activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.gov

Research has also explored the activity of thiophene derivatives against drug-resistant bacteria. frontiersin.org For example, certain thiophene derivatives have demonstrated stronger antibacterial activity against colistin-resistant Acinetobacter baumannii and E. coli than the resistant strains themselves. frontiersin.org

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Method of Synthesis | Tested Organisms | Key Findings | Reference(s) |

| Thiazolidinone derivatives | Gewald reaction followed by Schiff base formation and cyclization | Various bacteria and fungi | Moderate to significant antimicrobial activity. | soeagra.com |

| Schiff bases of thiophene-2-carbaldehyde | Condensation of thiophene-2-carbaldehyde and primary amines | S. aureus, B. subtilis, E. coli, S. typhi | Compound S1 showed potent antibacterial activity. | ijpsjournal.com |

| Tetrahydrobenzothiophene derivatives | Gewald reaction and subsequent modifications | Gram-negative and Gram-positive bacteria | Good potency in inhibiting bacterial growth. | nih.gov |

| Arylidine derivatives of 2-(2-cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide | Condensation with cyclic ketones and aromatic aldehydes | Various bacteria and fungi | Compound 12b showed very high antimicrobial activity. | tandfonline.com |

| Thiophene thioureides | Reaction with thioglycolic acid and phenyl isothiocyanate/sulfur | E. coli, S. enteritidis, P. aeruginosa, S. aureus, C. albicans | Broad spectrum of antimicrobial activity. | researchgate.net |

Antitumor/Anticancer Activity Research of Derived Compounds from this compound

Thiophene derivatives have emerged as a significant class of compounds in the search for novel anticancer agents. nih.gov Their mechanism of action often involves binding to a variety of cancer-specific protein targets, which in turn inhibits signaling pathways crucial for cancer cell proliferation and survival. nih.gov

A notable example is the synthesis of a series of compounds incorporating the tetrahydrobenzo[b]thiophene scaffold. nih.gov Among these, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) was identified as a particularly potent compound with broad-spectrum antitumor activity against several cancer cell lines. nih.gov Further investigation into its mechanism revealed dose-dependent G2/M cell cycle arrest in A549 lung cancer cells. nih.gov The development of nanoparticle-based formulations for such derivatives aims to enhance drug delivery to tumor sites and improve efficacy. nih.gov

The Gewald reaction has also been employed to synthesize thiophene derivatives for anticancer research. techscience.com Compounds developed through this method have been evaluated by the National Cancer Institute (NCI) against a panel of cancer cell lines, showing a wide range of anticancer activity. techscience.comimpactfactor.org For example, compound 8e from a series of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivatives demonstrated significant growth inhibition at micromolar concentrations and was selected for further testing. techscience.com

The structural features of these derivatives play a crucial role in their anticancer activity. Structure-activity relationship (SAR) studies have shown that the introduction of specific moieties, such as a benzothiazole (B30560) or a pyrimidine-substitution on sulfonamides, can enhance anticancer activity. sci-hub.se Similarly, for thiophene-2-thiosemicarbazones, the presence of an unsubstituted phenyl ring is essential for activity, while substitutions with a 1-naphthyl or 3-pyridyl group can increase the anti-proliferative effect. sci-hub.se

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Scaffold/Class | Cancer Cell Lines Tested | Key Findings | Reference(s) |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | Tetrahydrobenzo[b]thiophene | A549 (non-small cell lung cancer), CT26 (colorectal cancer) | Broad-spectrum antitumor activity; induced G2/M cell cycle arrest. | nih.gov |

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivatives (e.g., 8e) | Thiophene | Panel of nine distinct neoplasms | Compound 8e showed significant growth inhibition at micromolar concentrations. | techscience.com |

| Thiophene-2-thiosemicarbazones | Thiophene | K-562 (leukemia) | Unsubstituted derivatives showed remarkable antitumor activity. | sci-hub.se |

| Bis-pyrazolyl-thiazole derivatives with a thiophene nucleus | Thiophene | HepG2 (hepatocellular carcinoma) | Promising activity against carcinoma cell lines. | sci-hub.se |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Thiophene | HepG-2 (hepatocellular carcinoma), A-549 (lung cancer) | Potent activity against human cancer cell lines. | sci-hub.se |

Enzyme Inhibition Studies of Derived Compounds from this compound

Derivatives of this compound have been extensively studied as inhibitors of various enzymes, playing a crucial role in their therapeutic potential. A significant area of this research focuses on enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govresearchgate.net

Thiophene-based compounds, including commercial drugs like Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties, which are attributed to their ability to inhibit COX enzymes. encyclopedia.pubnih.gov Zileuton, another thiophene-containing drug, acts as a LOX inhibitor. encyclopedia.pubnih.gov Research has identified numerous thiophenic derivatives as potential inhibitors of these enzymes. For instance, some compounds have shown potent inhibitory activity against the 5-lipoxygenase (5-LOX) enzyme. nih.gov

Structure-activity relationship studies have highlighted the importance of specific chemical groups, such as carboxylic acids, esters, amines, amides, methyl, and methoxy (B1213986) groups, for the anti-inflammatory activity and biological target recognition, particularly for COX and LOX inhibition. nih.govresearchgate.net Molecular docking studies are often used to validate these findings and to understand the interactions between the thiophene derivatives and the active sites of these enzymes. nih.gov For example, a hybrid compound containing 2-aminobenzothiazole (B30445) (2BT) and rhodamine showed increased interaction energy against both COX-2 and 5-LOX enzymes, suggesting its potential as a dual inhibitor. encyclopedia.pubnih.gov

Beyond inflammatory enzymes, thiophene derivatives have also been investigated as inhibitors of other enzymes. For example, a series of new thiophene derivatives were synthesized and evaluated as acetylcholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease. mdpi.com Some of these compounds were found to be more potent inhibitors than the reference drug donepezil. mdpi.com Additionally, resveratrol-thiophene hybrids have demonstrated excellent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

Table 3: Enzyme Inhibition by Selected this compound Derivatives

| Derivative Class/Compound | Target Enzyme(s) | Key Findings | Reference(s) |

| Thiophene pyrazole (B372694) hybrids | COX-2 | Moderate and selective COX-2 inhibition. | nih.gov |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 | Selective COX-2 inhibitors with potent anti-inflammatory activity. | nih.gov |

| Hybrid of 2-aminobenzothiazole (2BT) and rhodamine | COX-2 and 5-LOX | Potential competitive dual inhibitors. | encyclopedia.pubnih.gov |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-2 and 5-LOX | High selectivity towards COX-2 and acceptable 5-LOX inhibitory activity. | bohrium.com |

| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) | Acetylcholinesterase | More potent inhibitor than donepezil. | mdpi.com |

| Resveratrol-thiophene hybrids (II and III) | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Excellent inhibitory activity, particularly against BChE. | mdpi.com |

Anti-inflammatory Properties of Derived Compounds from this compound

Thiophene derivatives are recognized as privileged structures in the design and discovery of new anti-inflammatory agents. nih.govresearchgate.net Many synthesized derivatives have demonstrated anti-inflammatory activity superior to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) in various in vitro, in vivo, and in silico assays. encyclopedia.pubbohrium.com

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govbohrium.com By inhibiting these enzymes, thiophene derivatives can reduce the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. sciensage.info

In vivo studies using models such as the carrageenan-induced paw edema assay have been instrumental in evaluating the anti-inflammatory potential of these compounds. For example, a thiophene derivative with a morphine ring coupled at the 2-amino position showed superior anti-inflammatory activity compared to indomethacin. encyclopedia.pubnih.gov Similarly, other thiophenic derivatives with methyl and chlorine substituents displayed activity comparable to sodium diclofenac. encyclopedia.pubnih.gov

The structural features of these molecules are critical for their anti-inflammatory properties. The presence of carboxylic acids, esters, amines, amides, and methyl and methoxy groups has been frequently linked to their activity. nih.govresearchgate.net In vitro anti-inflammatory activity has also been assessed using methods like the inhibition of bovine serum albumin denaturation. cabidigitallibrary.org